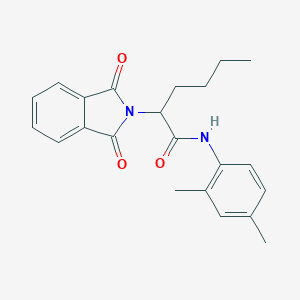
4-chloro-N-(2-isopropylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-isopropylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of a chloro group, an isopropyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-isopropylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(propan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(2-isopropylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in oxidation reactions, often in acidic or basic media.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-isopropylphenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-isopropylphenyl)benzenesulfonamide involves the inhibition of bacterial enzymes, particularly those involved in the synthesis of folic acid. The compound binds to the active site of the enzyme, preventing the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately results in bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide
- 4-chloro-N-(2-ethoxy-phenyl)-benzenesulfonamide
Uniqueness
4-chloro-N-(2-isopropylphenyl)benzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and increasing its antibacterial efficacy.
Propiedades
Fórmula molecular |
C15H16ClNO2S |
|---|---|
Peso molecular |
309.8g/mol |
Nombre IUPAC |
4-chloro-N-(2-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-11(2)14-5-3-4-6-15(14)17-20(18,19)13-9-7-12(16)8-10-13/h3-11,17H,1-2H3 |
Clave InChI |
TTXFZGYFPWMPBL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B410920.png)
![N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B410921.png)
![2-hydroxy-2,2-bis(4-methoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]-N'-methylacetohydrazide](/img/structure/B410922.png)
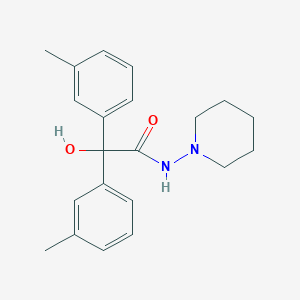
![2-(diphenylamino)-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B410925.png)

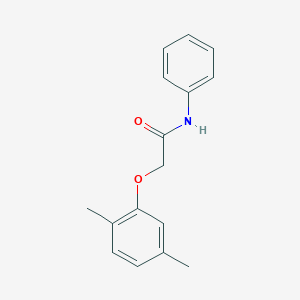
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-(acetyloxy)benzoate](/img/structure/B410934.png)
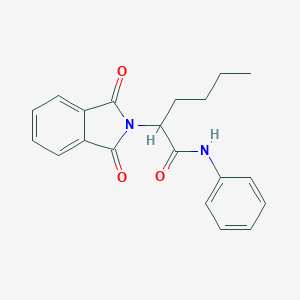

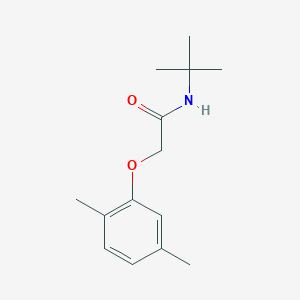
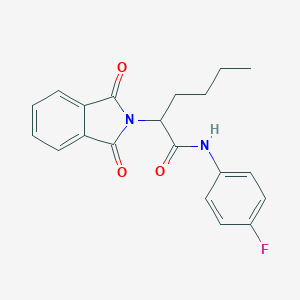
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methylphenyl)hexanamide](/img/structure/B410942.png)
